molecular formula C20H24N4O4 B11184556 ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184556
M. Wt: 384.4 g/mol
InChI Key: HAJZTNYLSUNKEM-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of pyridopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridopyridazine core, which is a fused bicyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridopyridazine core through a cyclization reactionThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields and purity .

Chemical Reactions Analysis

ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other pyridopyridazine derivatives, such as:

These comparisons highlight the unique features of ETHYL 2-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE and its potential advantages in various applications.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H24N4O4/c1-3-14-7-5-6-8-16(14)21-18(25)13-24-19(26)11-15-12-23(20(27)28-4-2)10-9-17(15)22-24/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,25)

InChI Key

HAJZTNYLSUNKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CN(CCC3=N2)C(=O)OCC

Origin of Product

United States

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